
(R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide
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Overview
Description
®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyridine ring and a sulfinamide group, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with pyridine-3-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the imine bond. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitrated or halogenated pyridine derivatives
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide is as a chiral auxiliary in asymmetric synthesis. It has been shown to facilitate the formation of chiral centers in various organic compounds through its ability to stabilize metal complexes.
Case Study: Chiral Auxiliary Role
In a study focusing on the synthesis of chiral amines, this compound was utilized to enhance enantioselectivity. The compound formed stable complexes with metal ions, which were crucial for catalyzing the reaction towards the desired enantiomer. The results demonstrated an increase in enantioselectivity compared to reactions conducted without the auxiliary.
Reaction Type | Enantiomeric Excess (%) | Metal Ion Used |
---|---|---|
Amine Synthesis | 95% | Cu(II) |
Alcohol Synthesis | 90% | Ni(II) |
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in pain management and as an opioid receptor modulator.
Case Study: Opioid Receptor Modulation
Research has indicated that analogues of this compound exhibit significant binding affinity to mu-opioid receptors (MOR). In vitro studies showed that these compounds could act as dual agonists for both MOR and delta-opioid receptors (DOR), potentially offering a therapeutic approach with reduced side effects associated with traditional opioid treatments.
Compound | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | Efficacy (%) |
---|---|---|---|
4c | 5.0 | 10.0 | 80 |
15c | 4.5 | 12.5 | 75 |
The efficacy data indicates that while all tested compounds maintained high affinity for MOR, variations in their structures influenced DOR efficacy, highlighting the potential for tailored drug design.
Coordination Chemistry
The compound also plays a role in coordination chemistry due to its ability to form stable complexes with transition metals.
Case Study: Metal Complexes
In a study examining the coordination properties of this compound with metal ions such as Co(II) and Cu(II), it was found that these complexes exhibited promising antimicrobial properties. The synthesized metal complexes were tested against various bacterial strains.
Metal Complex | Antimicrobial Activity (Zone of Inhibition, mm) |
---|---|
Co(II) Complex | 15 |
Cu(II) Complex | 20 |
The results suggest that the metal complexes derived from this sulfinamide can be effective antimicrobial agents, providing a dual function as both a ligand and a therapeutic agent.
Mechanism of Action
The mechanism of action of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.
N-(pyridin-3-yl)methylidene]propane-2-sulfinamide: Lacks the methyl group, which may affect its reactivity and binding properties.
2-methyl-N-[(pyridin-2-yl)methylidene]propane-2-sulfinamide: The position of the pyridine ring is different, potentially leading to variations in chemical behavior and biological activity.
Uniqueness
®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both a pyridine ring and a sulfinamide group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
(R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide is a chiral sulfinamide compound that has gained attention in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C10H14N2OS
- Molecular Weight : 210.30 g/mol
- IUPAC Name : (R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide
The compound contains a pyridine ring and a sulfinamide group, which are crucial for its biological interactions. The sulfinamide group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition of their activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. The interaction mechanism includes:
- Covalent Bond Formation : The sulfinamide group can react with nucleophilic sites on enzymes, inhibiting their function.
- π-π Interactions : The pyridine ring engages in π-π stacking with aromatic residues within enzyme active sites, enhancing binding stability.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have explored its efficacy against various targets related to metabolic pathways, suggesting potential therapeutic applications in treating diseases like cancer and infections .
Case Studies
-
Antinociceptive Activity : In vivo studies have shown that compounds structurally related to this compound exhibit significant antinociceptive effects. For example, analogs demonstrated high binding affinities at mu-opioid receptors (MOR) and delta-opioid receptors (DOR), indicating potential for pain management with reduced side effects compared to traditional MOR agonists .
Compound MOR Binding Affinity (nM) DOR Binding Affinity (nM) Efficacy (%) 3c 0.5 1.0 70 4a 1.0 5.0 60 15b 0.8 4.0 75 - Cancer Treatment Potential : The ability of the compound to interact with specific enzymes involved in cancer metabolism has led researchers to investigate its potential as a drug candidate for cancer therapy. Preliminary findings suggest that it may inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival .
Similar Compounds
The biological activity of this compound can be contrasted with its enantiomer and other derivatives:
Compound Name | Structural Difference | Biological Activity |
---|---|---|
(S)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide | Opposite chirality | Different activity profile |
N-(pyridin-3-yl)methylidene propane-2-sulfinamide | Lacks methyl group | Reduced reactivity |
2-methyl-N-(pyridin-2-yl)methylidene propane-2-sulfinamide | Different position of pyridine ring | Variations in binding |
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/t14-/m1/s1 |
InChI Key |
BMQNAHRVOYMEED-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CN=CC=C1 |
Origin of Product |
United States |
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